molecular formula C15H14ClNO2 B3052030 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide CAS No. 38008-32-1

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide

Cat. No.: B3052030
CAS No.: 38008-32-1
M. Wt: 275.73 g/mol
InChI Key: ZMANUCNEJSWZJO-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide (CAS 38008-32-1) is a chloroacetamide derivative of significant interest in medicinal chemistry and scientific research. This compound, with a molecular formula of C15H14ClNO2 and a molecular weight of 275.73 g/mol, serves as a key chemical intermediate . It is characterized by a 2-chloroacetamide backbone substituted with a lipophilic 4-(4-methylphenoxy)phenyl group at the nitrogen atom, a structure that influences its reactivity, solubility, and biological interactions . This compound is primarily valued for its role in the exploration of novel therapeutic agents. It belongs to the N-aryl acetamide structural class, which has been identified in phenotypic screens for its potent antimalarial activity, specifically inhibiting the development of P. falciparum asexual ring-stage parasites . Structure-activity relationship (SAR) studies indicate that the 4-methylphenoxy substitution is optimal for this antimalarial effect, making this compound a crucial scaffold for further optimization in drug discovery campaigns . Beyond antimalarial applications, phenoxy acetamide derivatives are widely investigated for a range of pharmacological activities, including potential use as anti-cancer, antimicrobial, anti-inflammatory, and anti-viral agents . The synthesis of this compound typically involves the reaction of 4-(4-methylphenoxy)aniline with chloroacetyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The compound's reactivity is defined by the chloro group, which can undergo nucleophilic substitution with various reagents like amines or thiols, allowing for the synthesis of a diverse array of more complex molecules . This chemical is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)17-15(18)10-16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMANUCNEJSWZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367969
Record name 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38008-32-1
Record name 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide typically involves the reaction of 4-(4-methylphenoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its antimicrobial or antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The structural and functional properties of 2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide are best contextualized by comparing it to closely related chloroacetamide derivatives. Below is a detailed analysis, supported by data from diverse sources:

Substituent Effects on the Phenyl Ring
Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl 200.62 Higher polarity due to -OH group; used in synthesis of heterocycles
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide 4-(4-Ethoxyphenoxy)phenyl 307.76 Increased lipophilicity from ethoxy group; agrochemical intermediate
Target Compound 4-(4-Methylphenoxy)phenyl 293.78 Balanced lipophilicity; potential for CNS-targeting drugs due to methylphenoxy group N/A
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluorophenyl 187.60 Enhanced electron-withdrawing effect; intermediates in anticancer agents

Key Observations :

  • The 4-methylphenoxy group in the target compound provides moderate lipophilicity compared to the polar 4-hydroxyphenyl and more hydrophobic 4-ethoxyphenoxy analogs.
  • Fluorine substitution (4-fluorophenyl) enhances electronic effects, improving binding to biological targets like enzymes , whereas the methylphenoxy group may favor blood-brain barrier penetration.
Heterocyclic and Sulfonamide Derivatives
Compound Name Core Structure Biological Activity Synthetic Route References
2-Chloro-N-(thiazol-2-yl)acetamide Thiazole ring Antifungal and antibacterial properties Reaction with thiazol-2-amine
2-Chloro-N-(4-sulfamoylphenyl)acetamide Sulfonamide group PARP-1 inhibition (anticancer) Chloroacetylation of sulfamoylaniline
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide Morpholine-sulfonyl Neuroprotective potential Sulfonation and amidation
Target Compound Phenoxy ether Underexplored; predicted insecticidal/antitumor activity Likely via Ullmann coupling or SN2 reaction N/A

Key Observations :

  • Thiazole and sulfonamide derivatives exhibit enhanced bioactivity due to heterocyclic or sulfonamide pharmacophores .
  • The target compound’s phenoxy ether moiety may confer unique pharmacokinetic properties, such as metabolic stability, compared to sulfonamides .
Physicochemical and Spectral Data
  • Solubility: The target compound’s methylphenoxy group likely reduces aqueous solubility compared to 2-chloro-N-(4-hydroxyphenyl)acetamide (logP ~2.1 vs. ~1.5) .
  • NMR Shifts : In analogous compounds, the chloroacetamide CH2 group resonates at δ ~4.2–4.5 ppm (¹H) and δ ~40–45 ppm (¹³C), while aromatic protons appear at δ ~6.8–7.5 ppm .
  • Thermal Stability : Decomposition temperatures for similar acetamides range from 180–220°C, suggesting moderate thermal stability .

Biological Activity

2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide is a chemical compound notable for its diverse biological activities, particularly in pharmacology. Its unique structure, characterized by a chloro group and an acetamide functional group, positions it as a promising candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C16H16ClNO2. This compound belongs to the class of chloroacetamides, which are known for their varied biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects, and disrupt microbial cell membranes, resulting in antimicrobial activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various chloroacetamides found that they were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and yeasts like Candida albicans .

Microorganism Activity
Staphylococcus aureusEffective
MRSAEffective
Escherichia coliLess effective
Candida albicansModerately effective

Anticancer Activity

In terms of anticancer potential, preliminary studies suggest that this compound may interact with specific receptors or enzymes implicated in cancer pathways. Its structural features may enhance its binding affinity to these targets, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis demonstrated that the position of substituents on the phenyl ring affects the antimicrobial activity of chloroacetamides. Compounds with halogenated phenyl rings exhibited higher lipophilicity, facilitating better membrane penetration and enhanced antimicrobial efficacy .
  • Analgesic and Anti-inflammatory Properties : The presence of the phenoxy group in this compound is believed to enhance its interaction with biological targets related to pain and inflammation modulation. This suggests potential applications as an analgesic or anti-inflammatory agent.
  • Synthesis and Modification Potential : The compound's synthesis typically involves several steps that allow for structural modifications to enhance efficacy or reduce side effects. Such modifications can lead to derivatives with improved biological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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